Phenyl 3-methylpyrazin-2-ylcarbamate

Description

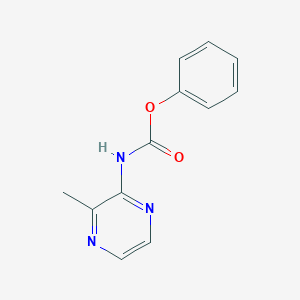

Phenyl 3-methylpyrazin-2-ylcarbamate is a synthetic carbamate derivative featuring a pyrazine ring substituted with a methyl group at the 3-position and a phenylcarbamate moiety at the 2-position. The carbamate functional group is critical for interactions in biological systems, often influencing solubility, stability, and binding affinity.

Properties

Molecular Formula |

C12H11N3O2 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

phenyl N-(3-methylpyrazin-2-yl)carbamate |

InChI |

InChI=1S/C12H11N3O2/c1-9-11(14-8-7-13-9)15-12(16)17-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |

InChI Key |

LVEKWRFHOVUKLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1NC(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Antimycobacterial Studies

describes 18 compounds of substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their esters. Key differences include:

- Substituent Position: The methyl group at the pyrazine 3-position in Phenyl 3-methylpyrazin-2-ylcarbamate contrasts with carboxylic acid or ester groups in the analogs.

- Biological Activity : Methyl esters of these analogs (e.g., compounds 1b–18b) showed variable antimycobacterial activity against Mycobacterium tuberculosis. The methyl group in this compound may similarly modulate activity, though specific data are unavailable .

Spectrophotometric Detection and Stability

Phenylephrine-HCl (PE), a phenyl ethanolamine derivative, shares functional group reactivity with carbamates. , and 6 highlight the use of 2-aminobenzothiazole as a diazotized coupling agent for PE detection. Comparative insights:

- Reactivity: PE forms a stable azo dye (ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) with 2-aminobenzothiazole in alkaline media. This compound lacks a phenolic hydroxyl group, limiting its ability to undergo similar azo coupling .

- Stability : PE-derived azo dyes remain stable for 48 hours. Carbamates like this compound may exhibit hydrolytic instability under alkaline conditions due to the carbamate group’s susceptibility to nucleophilic attack .

Pharmacological and Analytical Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.